molecular formula C9H5F2NO B13285993 5,6-Difluoroquinolin-8-ol

5,6-Difluoroquinolin-8-ol

Cat. No.: B13285993
M. Wt: 181.14 g/mol
InChI Key: BALXJPBTJFUYEQ-UHFFFAOYSA-N
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Description

5,6-Difluoroquinolin-8-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoroquinolin-8-ol typically involves the direct fluorination of quinoline derivatives. One common method includes the electrophilic substitution reaction where quinoline is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry .

Scientific Research Applications

5,6-Difluoroquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoroquinolin-8-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Uniqueness

5,6-Difluoroquinolin-8-ol is unique due to the specific positioning of the fluorine atoms at the 5 and 6 positions on the quinoline ring. This specific substitution pattern enhances its biological activity and provides distinct chemical properties compared to other fluorinated quinolines .

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,6-difluoroquinolin-8-ol

InChI

InChI=1S/C9H5F2NO/c10-6-4-7(13)9-5(8(6)11)2-1-3-12-9/h1-4,13H

InChI Key

BALXJPBTJFUYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)F)O)N=C1

Origin of Product

United States

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